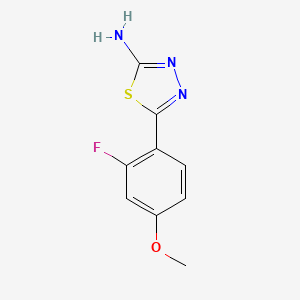

5-(2-Fluoro-4-methoxyphenyl)-1,3,4-thiadiazol-2-amine

Description

Properties

Molecular Formula |

C9H8FN3OS |

|---|---|

Molecular Weight |

225.25 g/mol |

IUPAC Name |

5-(2-fluoro-4-methoxyphenyl)-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C9H8FN3OS/c1-14-5-2-3-6(7(10)4-5)8-12-13-9(11)15-8/h2-4H,1H3,(H2,11,13) |

InChI Key |

UNJGUMUDZUDAJU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NN=C(S2)N)F |

Origin of Product |

United States |

Preparation Methods

Conventional Synthetic Methods

The classical approach to synthesizing 5-(2-fluoro-4-methoxyphenyl)-1,3,4-thiadiazol-2-amine involves the cyclization of thiosemicarbazide with substituted aromatic carboxylic acids or their derivatives under acidic or dehydrating conditions.

- Reactants: Thiosemicarbazide and 2-fluoro-4-methoxybenzoic acid or its derivatives.

- Catalysts/Reagents: Concentrated sulfuric acid, phosphorus oxychloride (POCl3), or thionyl chloride (SOCl2).

- Solvents: Ethanol, toluene, or solvent-free conditions.

- Conditions: Heating under reflux at 80–110 °C for several hours.

Mechanism:

The reaction proceeds via initial formation of thiosemicarbazide derivative followed by cyclodehydration to form the thiadiazole ring.

Representative Data from Literature:

| Method | Reagents/Conditions | Yield (%) | Melting Point (°C) | Notes |

|---|---|---|---|---|

| Conc. H2SO4 method | Thiosemicarbazide + aromatic acid, H2SO4, reflux 4 h, 80–90°C | 74 | 258–261 | Requires acidic medium |

| POCl3 method | Aromatic acid + thiosemicarbazide, POCl3, reflux 3.5 h | High (~80) | Similar | Efficient cyclization |

| SOCl2 method | Aromatic acid + SOCl2, heat 1 h, then add thiosemicarbazide | Moderate | - | Alternative dehydrating agent |

| Solvent-free heating | Equimolar mix heated 3 h, no solvent | Moderate | - | Green chemistry approach |

These methods have been applied successfully to prepare 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine, which is structurally very close to the target compound, differing only by the fluorine substituent at position 2 of the phenyl ring. The fluorine substitution is generally introduced via the starting aromatic acid or acid derivative.

Microwave-Assisted Synthesis

Microwave irradiation has been demonstrated as a rapid and efficient method for synthesizing 1,3,4-thiadiazole derivatives, including amino-substituted variants.

- Significantly reduced reaction times (minutes instead of hours).

- High yields (typically 80–90%).

- Mild reaction conditions (e.g., 110 °C, 300 W microwave power).

- Use of toluene or ethanol as solvent with catalytic acid (acetic acid or sulfuric acid).

- Mix 2-amino-5-aryl-1,3,4-thiadiazole with substituted benzaldehyde.

- Irradiate in a microwave reactor at 300 W and 110 °C for a few minutes.

- Cool, filter, and recrystallize the product from ethanol.

- Fast and convenient.

- High purity products.

- Environmentally friendly due to shorter reaction times and less solvent use.

| Compound Type | Reaction Time | Yield (%) | Solvent | Notes |

|---|---|---|---|---|

| N-(substituted benzylidene)-5-(substituted phenyl)-1,3,4-thiadiazol-2-amine | 5–10 min | 80–90 | Toluene/Acetic acid | Microwave-assisted imine formation |

Though this example is for Schiff base derivatives, the microwave method is adaptable to synthesize 5-(2-fluoro-4-methoxyphenyl)-1,3,4-thiadiazol-2-amine by modifying the starting materials accordingly.

One-Pot and Catalytic Methods

Recent advances include one-pot syntheses and the use of catalysts such as magnesium sulfate or ionic liquids to enhance yields and simplify purification.

- One-pot synthesis: Combining aromatic carboxylic acid and thiosemicarbazide with catalytic amounts of POCl3 or SOCl2 under microwave or conventional heating.

- Catalyst-assisted microwave synthesis: Using magnesium sulfate or ionic liquids to catalyze the cyclization.

- Ultrasonic irradiation: Enhances reaction rates and yields in ethanol with acid catalysis.

| Method | Catalyst/Reagent | Reaction Time | Yield (%) | Advantages |

|---|---|---|---|---|

| Microwave + POCl3 | POCl3 (catalytic) | 5 min | High | Rapid, high yield |

| Microwave + SOCl2 | SOCl2 | 4 min total | High | Fast, solvent-saving |

| Microwave + MgSO4 | Magnesium sulfate (2 g) | 5 min | Good | Green catalyst, easy workup |

| Ultrasonic + Conc. H2SO4 | Ultrasonic irradiation | 30 min | Moderate | Mild conditions, eco-friendly |

| Grinding + H2SO4 (solid state) | Conc. sulfuric acid | 1.5 h + 4 h | Moderate | Solvent-free, simple setup |

Specific Considerations for 5-(2-Fluoro-4-methoxyphenyl) Substitution

The presence of the fluorine atom at the ortho position and the methoxy group at the para position on the phenyl ring requires:

- Use of appropriately substituted starting materials, such as 2-fluoro-4-methoxybenzoic acid or its acid chloride.

- Careful control of reaction conditions to avoid deactivation or side reactions due to electron-withdrawing fluorine or electron-donating methoxy groups.

- Purification steps such as recrystallization from ethanol or column chromatography to achieve high purity.

Summary Table of Preparation Methods for 5-(2-Fluoro-4-methoxyphenyl)-1,3,4-thiadiazol-2-amine

| Method Type | Key Reagents | Conditions | Yield (%) | Purification | Reference Notes |

|---|---|---|---|---|---|

| Conventional Acid Catalyzed | Thiosemicarbazide + 2-fluoro-4-methoxybenzoic acid + Conc. H2SO4 | Reflux 4 h, 80–90 °C | ~70–75 | Recrystallization | Classical, reliable but longer time |

| POCl3 Cyclization | Thiosemicarbazide + acid + POCl3 | Heating 3.5 h reflux | 75–85 | Recrystallization | Efficient cyclodehydration |

| Microwave-Assisted | Thiosemicarbazide + acid + microwave irradiation | 5–10 min, 110 °C, 300 W | 80–90 | Recrystallization | Rapid, high yield, eco-friendly |

| MgSO4 Catalyzed Microwave | Thiosemicarbazide + acid + MgSO4 catalyst | 5 min, 250 W microwave | 75–85 | Recrystallization | Green catalyst, easy workup |

| Ultrasonic Irradiation | Thiosemicarbazide + acid + ultrasonic + acid | 30 min, 80 °C | 65–75 | Filtration + recrystallization | Mild conditions, eco-friendly |

| Solvent-Free Grinding | Solid thiosemicarbazide + acid + H2SO4 catalyst | 1.5 h grinding + 4 h standing | 60–70 | Filtration + recrystallization | Simple, solvent-free, green chemistry |

Research Findings and Analytical Data

- Yields: Microwave-assisted methods consistently yield higher product amounts in shorter times compared to conventional methods.

- Purity: Recrystallization from ethanol or chromatographic purification yields analytically pure compounds.

- Spectroscopic Characterization:

- IR spectra: Characteristic bands for NH stretching (~3400 cm⁻¹), C=N ring stretch (~1520–1560 cm⁻¹), and C–S stretch (~680 cm⁻¹).

- NMR: Aromatic protons show expected shifts; methoxy group appears as a singlet near 3.8–4.0 ppm; fluorine substitution affects aromatic proton splitting patterns.

- Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of the target compound (~m/z 230–240 depending on isotopes).

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluoro-4-methoxyphenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Sodium borohydride in methanol at low temperatures.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

5-(2-Fluoro-4-methoxyphenyl)-1,3,4-thiadiazol-2-amine is a nitrogen-containing heterocyclic compound that belongs to the thiadiazole family. It has a thiadiazole ring with a 2-fluoro-4-methoxyphenyl group at the fifth position and an amino group at the second position. The presence of fluorine and methoxy groups can potentially improve its biological activity and chemical stability, making it interesting for medicinal chemistry.

Potential Applications

5-(2-Fluoro-4-methoxyphenyl)-1,3,4-thiadiazol-2-amine has potential applications in pharmaceuticals because of its biological activities. It may be a starting point for creating new antimicrobial agents or anticancer drugs. Its unique structural features make it suitable for further modification to improve its pharmacological properties.

- Antimicrobial and Antifungal Activities: 5-(2-Fluoro-4-methoxyphenyl)-1,3,4-thiadiazol-2-amine exhibits potential antimicrobial and antifungal activities. Thiadiazole derivatives can inhibit bacterial growth.

- Anticancer Activities: 5-(2-Fluoro-4-methoxyphenyl)-1,3,4-thiadiazol-2-amine exhibits potential anticancer activities. Studies have shown that thiadiazoles can have cytotoxic effects against various cancer cell lines.

- Interaction Studies: Interaction studies involving 5-(2-Fluoro-4-methoxyphenyl)-1,3,4-thiadiazol-2-amine can help show its binding affinity to biological targets like enzymes or receptors. This can help clarify the mechanism of action and potential pathways through which the compound exerts its biological effects. Research has shown that thiadiazole derivatives can interact with DNA or inhibit specific enzymes involved in metabolic pathways.

Structural Features and Reactivity

The reactivity of 5-(2-Fluoro-4-methoxyphenyl)-1,3,4-thiadiazol-2-amine is due to its functional groups. The amino group can participate in nucleophilic substitution reactions, and the thiadiazole ring can undergo electrophilic substitutions. This compound can also form mesoionic salts under certain conditions, which can lead to unique chemical properties and reactivities. The presence of fluorine is known to enhance the lipophilicity and bioavailability of compounds, potentially increasing their pharmacological efficacy.

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-4-methoxyphenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

5-(4-Substituted-phenyl)-1,3,4-thiadiazole-2-amines

Upadhyay et al. (2017) synthesized derivatives with varying para-substituents (e.g., -Cl, -NO₂, -CH₃) on the phenyl ring. These compounds demonstrated notable antimicrobial and anticancer activities. For example:

- 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine : Exhibited IC₅₀ values of 8.2 µM against MCF-7 breast cancer cells.

- 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine : Showed reduced cytotoxicity (IC₅₀ > 50 µM), suggesting electron-withdrawing groups enhance anticancer potency .

5-(4-Fluorophenyl)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine

This Schiff base derivative () incorporates a benzylidene group, forming a conjugated system. It was used to synthesize thiazolidinone derivatives with enhanced rigidity. The title compound’s crystal structure (R factor = 0.071) revealed planar geometry, facilitating π-π stacking with biological targets .

Derivatives with Sulfur-Containing Substituents

5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-amine

This compound () replaces the phenyl group with a benzylthio moiety.

Key Difference : The target compound’s direct phenyl substitution avoids thioether-related metabolic instability (e.g., oxidation to sulfoxides).

5-[(2-Chloro-4-fluorophenyl)methylsulfanyl]-N-(2-fluorophenyl)-1,3,4-thiadiazol-2-amine

With dual halogen substituents (Cl, F) and a methylsulfanyl group (), this derivative showed higher logP (3.2) than the target compound, suggesting greater lipophilicity. Such features are critical for antimicrobial activity but may limit aqueous solubility .

Pharmacologically Active Analogues

Anticancer Agents

- 5-(2-Phenoxypyridin-3-yl)-1,3,4-thiadiazol-2-amine: A Schiff base derivative () demonstrated apoptosis induction in cancer cells via caspase-3 activation.

- 5-[4-Chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine: Exhibited ED₅₀ values of 20.11 mg/kg (MES) and 35.33 mg/kg (PTZ) in anticonvulsant studies ().

Enzyme Inhibitors

- N-Phenyl-5-(pyridin-3-yl)-1,3,4-thiadiazol-2-amine : Displayed superior binding energy (-9.2 kcal/mol) as a FabH inhibitor (). The pyridinyl group’s nitrogen enabled hydrogen bonding with Arg36, a feature absent in the target compound .

- Quinazoline-thiadiazole hybrids (): Inhibited GSK-3β with IC₅₀ < 1 µM. The quinazoline moiety’s planar structure likely synergized with the thiadiazole ring for kinase inhibition .

Physicochemical and Structural Comparisons

*Estimated via analogy to 5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine (logP = 2.7) .

Biological Activity

5-(2-Fluoro-4-methoxyphenyl)-1,3,4-thiadiazol-2-amine is a nitrogen-containing heterocyclic compound belonging to the thiadiazole family. Its unique structure, which includes a thiadiazole ring substituted with a 2-fluoro-4-methoxyphenyl group and an amino group, has garnered significant attention in medicinal chemistry due to its promising biological activities.

The chemical properties of 5-(2-Fluoro-4-methoxyphenyl)-1,3,4-thiadiazol-2-amine are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Weight | 225.24 g/mol |

| Boiling Point | 378.3 ± 52.0 °C |

| Density | 1.397 ± 0.06 g/cm³ |

| pKa | 2.53 ± 0.10 |

The biological activity of this compound can be attributed to its functional groups:

- Amino Group : This group can participate in nucleophilic substitution reactions, enhancing the compound's reactivity.

- Thiadiazole Ring : Known for undergoing various electrophilic substitutions, the thiadiazole moiety contributes to the compound's biological activity.

Biological Activities

Research indicates that 5-(2-Fluoro-4-methoxyphenyl)-1,3,4-thiadiazol-2-amine exhibits a range of biological activities, including:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria. Its derivatives have been reported to inhibit bacterial growth significantly.

- Antifungal Activity : Studies have demonstrated that this compound exhibits antifungal properties against pathogens such as Candida albicans and Aspergillus niger. For instance, certain derivatives showed inhibition rates between 58% and 66%, with minimum inhibitory concentrations (MIC) ranging from 32–42 μg/mL compared to fluconazole .

- Anticancer Activity : The compound has shown cytotoxic effects against various cancer cell lines. For example, derivatives of thiadiazoles have been noted for their ability to induce apoptosis in cancer cells and inhibit specific enzymes involved in metabolic pathways .

Case Studies and Research Findings

- Antimicrobial Studies : A study highlighted that compounds similar to 5-(2-Fluoro-4-methoxyphenyl)-1,3,4-thiadiazol-2-amine exhibited significant antimicrobial activity against Salmonella typhi and E. coli, with zones of inhibition ranging from 15 to 19 mm at a concentration of 500 μg/disk .

- Antifungal Efficacy : Another research indicated that certain derivatives displayed strong antifungal activity against A. niger and C. albicans, demonstrating potential for development into antifungal agents .

- Cytotoxicity Against Cancer Cells : In vitro studies on human hepatocellular carcinoma (Huh-7) cell lines revealed that some derivatives exhibited IC50 values indicating potent anticancer activity . The presence of fluorine and methoxy groups is believed to enhance the lipophilicity and bioavailability of these compounds, potentially increasing their pharmacological efficacy.

Comparative Analysis with Similar Compounds

The following table compares 5-(2-Fluoro-4-methoxyphenyl)-1,3,4-thiadiazol-2-amine with structurally similar compounds regarding their unique properties and biological activities:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine | Methoxy group on phenyl | Exhibits strong antimicrobial activity |

| 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine | Fluorine substitution on phenyl | Enhanced lipophilicity |

| 5-(Phenyl)-1,3,4-thiadiazol-2-amine | No additional substituents | Basic scaffold for further modifications |

| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | Chlorine substitution on phenyl | Potentially increased antibacterial properties |

Q & A

Q. What are the standard synthetic routes for 5-(2-fluoro-4-methoxyphenyl)-1,3,4-thiadiazol-2-amine, and how are intermediates characterized?

The synthesis of 1,3,4-thiadiazole derivatives typically involves cyclization of carboxylic acid derivatives with thiosemicarbazide in the presence of phosphoryl chloride (POCl₃). For example, analogous compounds like 5-(4-pyridyl)-1,3,4-thiadiazol-2-amine were synthesized by refluxing 4-pyridinecarboxylic acid with thiosemicarbazide in POCl₃ at 363 K for 6 hours, followed by crystallization from ethanol . Intermediates are characterized via IR spectroscopy (to confirm functional groups like C=N and C-S) and single-crystal X-ray diffraction (for structural validation, e.g., bond lengths and dihedral angles between aromatic rings) .

Q. How is the crystal structure of this compound determined, and what structural features influence its reactivity?

Single-crystal X-ray diffraction is the gold standard for structural elucidation. For example, in 5-(2,4-dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine, the thiadiazole ring adopts a planar configuration with dihedral angles between substituents (e.g., 18.2°–30.3° for pyridine-thiadiazole systems), which affect π-π stacking and hydrogen-bonding interactions . Key bond lengths (e.g., C–S ≈ 1.74 Å, N–N ≈ 1.37 Å) and torsional angles are critical for predicting reactivity in nucleophilic substitution or cycloaddition reactions .

Q. What spectroscopic methods are used to confirm the purity and identity of this compound?

- IR spectroscopy : Detects C=N (~1600 cm⁻¹), C-S (~680 cm⁻¹), and NH₂ stretching (~3300 cm⁻¹) .

- ¹H/¹³C NMR : Aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ ~3.8 ppm) are diagnostic .

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate the molecular formula .

Advanced Research Questions

Q. How can synthetic yields be optimized for 5-(2-fluoro-4-methoxyphenyl)-1,3,4-thiadiazol-2-amine?

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to non-polar solvents .

- Catalyst use : POCl₃ acts as both a solvent and catalyst, with molar ratios >3:1 (POCl₃:substrate) improving yields to >70% .

- Temperature control : Reflux at 363–373 K ensures complete cyclization without decomposition .

- Workup protocols : Adjusting pH to 8–9 with ammonia precipitates the product, reducing byproduct formation .

Q. What computational methods are applicable for predicting the biological activity of this compound?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electron-deficient sites for nucleophilic attack .

- Molecular docking : Screens interactions with biological targets (e.g., kinases, enzymes) using software like AutoDock Vina. For example, similar thiadiazoles show binding affinities to EGFR (ΔG ≈ −8.2 kcal/mol) due to hydrogen bonding with NH₂ and fluorine groups .

- QSAR modeling : Correlates substituent electronegativity (e.g., fluorine, methoxy) with antimicrobial or anticancer activity .

Q. How do structural modifications (e.g., fluorine vs. methoxy groups) impact biological activity?

- Fluorine substitution : Enhances lipophilicity and metabolic stability. For instance, 5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine exhibits stronger antifungal activity (MIC = 8 µg/mL against C. albicans) than non-fluorinated analogs .

- Methoxy groups : Improve solubility and π-stacking with aromatic residues in enzyme active sites. In 5-(4-methoxyphenyl) derivatives, methoxy groups increase antioxidant activity (IC₅₀ = 12 µM in DPPH assays) .

Q. How should researchers address contradictions in reported biological data for this compound?

- Variable assay conditions : Standardize protocols (e.g., MIC testing using CLSI guidelines) to minimize discrepancies in antimicrobial studies .

- Structural analogs : Compare activities of derivatives (e.g., 5-(2,4-dichlorophenyl) vs. 5-(4-pyridyl)) to isolate substituent effects .

- Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ values for anticancer activity) to identify trends obscured by experimental noise .

Q. What are the environmental and safety considerations for handling this compound?

- Waste disposal : Separate organic waste (e.g., POCl₃, solvents) and neutralize acidic byproducts before disposal .

- Hazard mitigation : Use fume hoods during synthesis due to toxic gases (e.g., HCl). Skin/eye contact requires immediate rinsing with water .

- Storage : Store in airtight containers at 277–283 K to prevent degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.